molecular formula C19H15ClN4OS B2481974 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894041-98-6

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2481974
CAS RN: 894041-98-6
M. Wt: 382.87
InChI Key: ZFIWPGVHOAPNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a compound that contains a thiazole ring, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . The compound also contains a 1,2,4-triazole ring, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides . A review article describes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of both thiazole and triazole rings. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of both thiazole and triazole rings. The reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide. Each application is detailed under a separate heading for clarity.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing potent activity. The presence of the thiazole and triazole rings contributes to its ability to disrupt microbial cell walls and inhibit essential enzymes . This makes it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Effects

Research has indicated that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agents

The compound has also been explored for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis . This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antioxidant Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: has demonstrated strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems . This property is beneficial in preventing cellular damage and aging, and it could be utilized in the development of supplements or pharmaceuticals aimed at enhancing oxidative stress resistance.

Antiviral Applications

The compound has been investigated for its antiviral properties. It has shown efficacy against several viruses by inhibiting viral replication and entry into host cells . This application is particularly important in the development of new antiviral drugs, especially in the context of emerging viral infections.

Fluorescent Imaging

In the field of chemical biology, N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has been utilized as a fluorescent probe. Its unique structure allows it to be used in imaging techniques to study cellular processes and molecular interactions . This application is valuable for research in cell biology and diagnostics.

Supramolecular Chemistry

The compound’s structure makes it suitable for applications in supramolecular chemistry. It can form stable complexes with various molecules, which can be used in the design of new materials and nanotechnology applications . This includes the development of sensors, catalysts, and drug delivery systems.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c20-15-8-6-13(7-9-15)17-22-19-24(23-17)16(12-26-19)10-11-21-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWPGVHOAPNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.